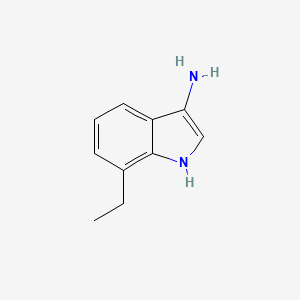![molecular formula C13H17ClO B13157269 ({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13157269.png)
({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene is an organic compound with the molecular formula C₁₃H₁₇ClO It is characterized by the presence of a chloromethyl group attached to a pent-4-en-1-yl chain, which is further connected to a benzene ring through an oxy-methyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene typically involves the reaction of 2-(chloromethyl)pent-4-en-1-ol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
2-(Chloromethyl)pent-4-en-1-ol+Benzyl chlorideNaOH, Reflux([2-(Chloromethyl)pent-4-en-1-yl]oxymethyl)benzene
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl derivatives.
Substitution: Azido derivatives, other substituted products.
Aplicaciones Científicas De Investigación
({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby influencing various biochemical pathways and physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- ({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene
- ({[2-(Iodomethyl)pent-4-en-1-yl]oxy}methyl)benzene
- ({[2-(Hydroxymethyl)pent-4-en-1-yl]oxy}methyl)benzene
Uniqueness
({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C13H17ClO |
|---|---|
Peso molecular |
224.72 g/mol |
Nombre IUPAC |
2-(chloromethyl)pent-4-enoxymethylbenzene |
InChI |
InChI=1S/C13H17ClO/c1-2-6-13(9-14)11-15-10-12-7-4-3-5-8-12/h2-5,7-8,13H,1,6,9-11H2 |
Clave InChI |
HJACYKKDJJBJAY-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(COCC1=CC=CC=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




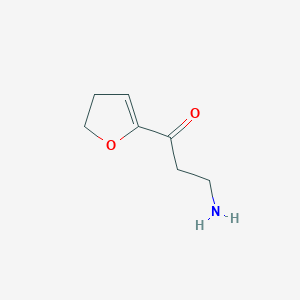
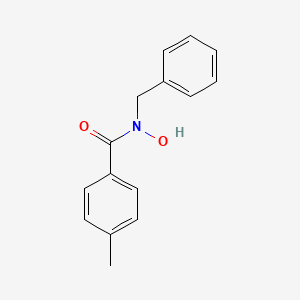
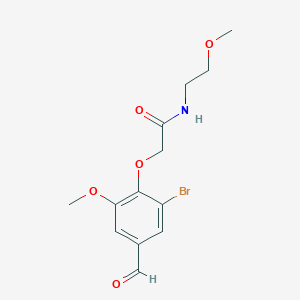
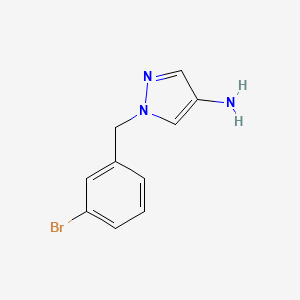





![4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13157254.png)

